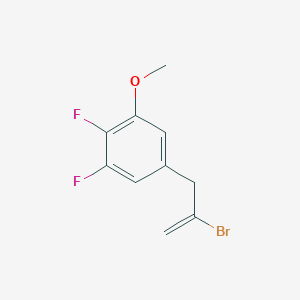

2-Bromo-3-(3,4-difluoro-5-methoxyphenyl)-1-propene

Description

2-Bromo-3-(3,4-difluoro-5-methoxyphenyl)-1-propene is a brominated aromatic propene derivative featuring a substituted phenyl ring with two fluorine atoms at the 3- and 4-positions and a methoxy group at the 5-position. The bromine atom at the 2-position of the propene chain enhances reactivity in cross-coupling reactions, while the electron-withdrawing fluorine atoms and electron-donating methoxy group influence the electronic properties of the aromatic ring .

Properties

IUPAC Name |

5-(2-bromoprop-2-enyl)-1,2-difluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O/c1-6(11)3-7-4-8(12)10(13)9(5-7)14-2/h4-5H,1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRCUBFTQITKHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CC(=C)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3,4-difluoro-5-methoxyphenyl)-1-propene typically involves the following steps:

Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of double bonds.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including substitution, oxidation, and reduction reactions. The bromine atom in the compound can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new carbon-nucleophile bonds.

Synthetic Pathways:

Recent studies have highlighted synthetic routes that utilize 2-Bromo-3-(3,4-difluoro-5-methoxyphenyl)-1-propene for producing derivatives with enhanced properties. For instance, the compound has been employed in the synthesis of fluorinated isoxazoles, which are valuable in medicinal chemistry due to their biological activities .

Medicinal Chemistry

Pharmacological Potential:

The compound is being investigated for its potential as a precursor to pharmacologically active compounds. Its structural features suggest that it may exhibit significant biological activity, making it a candidate for drug development .

Case Studies:

Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For example, compounds derived from similar structures have shown efficacy against MEK enzymes, which are implicated in various cancers .

Material Science

Polymerization Applications:

In material science, this compound is utilized in the preparation of polymers with tailored properties. The bromine atom allows for further functionalization that can enhance the mechanical and thermal properties of the resulting materials .

Advanced Materials Development:

The compound's ability to participate in cross-coupling reactions makes it suitable for developing advanced materials such as conductive polymers and coatings. These materials are essential in electronics and nanotechnology applications.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3,4-difluoro-5-methoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The bromine, fluorine, and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- The target compound's 3,4-difluoro-5-methoxyphenyl group combines electron-withdrawing (F) and electron-donating (OCH₃) substituents, creating a polarized aromatic ring. This contrasts with analogs like 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene, where chlorine’s inductive effect dominates .

- The methoxy group in the target compound may direct electrophilic substitution reactions to specific positions on the ring, unlike halogen-only analogs .

Physical Properties :

- The predicted density (~1.55 g/cm³) of the target compound is higher than that of 2-Bromo-3-(3-chloro-5-fluorophenyl)-1-propene (1.53 g/cm³), likely due to the additional fluorine atom and methoxy group increasing molecular packing efficiency .

- Boiling points are influenced by polarity and molecular weight. The target compound’s estimated boiling point (260–270°C) aligns with trends observed in halogenated aromatics, though precise experimental data are lacking .

Reactivity: The bromine atom in all listed compounds facilitates cross-coupling reactions (e.g., Suzuki, Heck). However, the electron-deficient aromatic ring in the target compound (due to fluorine) may enhance oxidative stability compared to naphthyl or non-fluorinated analogs .

Thermodynamic and Phase Behavior

While direct phase equilibrium data for the target compound are unavailable, studies on structurally related sulfur-containing propenes (e.g., 1-propanethiol + methane systems) highlight the importance of substituents in phase behavior . For example:

- Increased halogenation (e.g., fluorine) reduces volatility, as seen in the higher predicted boiling points of halogenated analogs compared to non-halogenated ones .

Biological Activity

2-Bromo-3-(3,4-difluoro-5-methoxyphenyl)-1-propene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of the corresponding propene derivative. The characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit pro-apoptotic effects in various cancer cell lines, including MCF-7 (breast cancer) and A2780cis (cisplatin-resistant ovarian cancer) cells. The compound induces apoptosis through the generation of reactive oxygen species (ROS), which disrupts cellular homeostasis leading to cell death.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of ROS |

| A2780cis | 12.5 | Inhibition of thioredoxin reductase |

| HeLa | 20.0 | Apoptosis induction |

The compound has shown a higher accumulation rate in tumor cells compared to non-cancerous cells, indicating a favorable therapeutic window for targeting cancerous tissues while sparing healthy tissues .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| MRSA | 8 | Superior to tetracycline (16 µg/mL) |

| E. coli | 32 | Comparable to ciprofloxacin (32 µg/mL) |

| B. subtilis | 16 | Better than oxacillin (64 µg/mL) |

The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents enhances the antimicrobial efficacy of the compound .

Case Studies

A notable case study involved the evaluation of this compound's effect on A2780cis cells, where it was found to be more effective than traditional chemotherapeutics like Auranofin. The study reported significant inhibition of cell proliferation and induction of apoptosis through oxidative stress mechanisms .

In another instance, a series of derivatives were synthesized based on the core structure of this compound to explore their pharmacological profiles. These derivatives showed varied biological activities, suggesting that modifications in the substituents could lead to enhanced potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.